1,7-Bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one
Description
1,7-Bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one is a bicyclic ketone derivative featuring two bromomethyl substituents at positions 1 and 7, along with a methyl group at position 7. Its molecular formula is C₁₀H₁₄Br₂O, with a theoretical molecular weight of 310.03 g/mol (calculated). However, conflicting data in lists its molecular weight as 313.332 g/mol, which may indicate an error or alternative substituent configuration. This compound is characterized by its bicyclo[2.2.1]heptane skeleton, which imparts rigidity and influences its reactivity in organic synthesis. Its bromomethyl groups act as electrophilic sites, enabling applications in cross-coupling reactions and polymer chemistry .
Properties
CAS No. |
85706-53-2 |
|---|---|
Molecular Formula |
C10H14Br2O |
Molecular Weight |
310.03 g/mol |
IUPAC Name |
1,7-bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H14Br2O/c1-9(5-11)7-2-3-10(9,6-12)8(13)4-7/h7H,2-6H2,1H3 |
InChI Key |
VWJROIUSFOLGSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CBr)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one can be synthesized through several methods. One common approach involves the bromination of 7-methylbicyclo[2.2.1]heptan-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,7-Bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol; lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions; chromium trioxide (CrO3) in acetic acid.
Major Products
Substitution: Corresponding substituted derivatives (e.g., amines, ethers).
Reduction: 1,7-Bis(hydroxymethyl)-7-methylbicyclo[2.2.1]heptan-2-ol.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
1,7-Bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals and bioactive compounds.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of 1,7-Bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one largely depends on the specific reactions it undergoes. For example, in substitution reactions, the bromomethyl groups act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the ketone group is reduced to an alcohol through the transfer of hydride ions from the reducing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Structural Analogs with Bromomethyl Substituents
Table 1: Brominated Bicyclo[2.2.1]heptan-2-one Derivatives
Key Observations :
- Substituent Position Effects : The target compound’s 1,7-bis(bromomethyl) configuration offers two equivalent electrophilic sites, favoring symmetrical alkylation products. In contrast, 4,7-bis(bromomethyl) derivatives () exhibit steric hindrance due to the proximity of substituents, reducing reactivity toward bulky nucleophiles .
- Reactivity : 7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one (CAS 3751-96-0) has been used in synthesizing isoindigo derivatives, demonstrating utility in forming heterocyclic systems . The target compound’s dual bromomethyl groups could enable similar but more complex coupling reactions.
Analogs with Non-Brominated Substituents
Table 2: Non-Brominated Bicyclo[2.2.1]heptan-2-one Derivatives
Key Observations :
- Steric and Electronic Effects : The 5,6-bis(methylene) analog () enhances electron density in the bicyclic system, making it a reactive diene in cycloadditions.
Biological Activity
Overview
1,7-Bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one is a bicyclic organic compound characterized by its unique structure, which includes two bromomethyl groups and a ketone functional group. Its molecular formula is with a molecular weight of approximately 310.03 g/mol. The distinctive features of this compound influence its chemical behavior and potential biological activities, particularly in antimicrobial applications.
The compound can be synthesized through various methods, primarily involving the bromination of 7-methylbicyclo[2.2.1]heptan-2-one using bromine or N-bromosuccinimide (NBS) in the presence of radical initiators like azobisisobutyronitrile (AIBN). The synthesis typically occurs in inert solvents such as carbon tetrachloride or chloroform under reflux conditions.
Key Properties
| Property | Value |
|---|---|
| CAS Number | 85706-53-2 |
| Molecular Formula | C10H14Br2O |
| Molecular Weight | 310.03 g/mol |
| IUPAC Name | This compound |
Biological Activity
Research into the biological activity of this compound is still emerging, but preliminary findings suggest significant potential due to its halogenated structure. Halogenated compounds are often associated with various biological activities, including antimicrobial effects.
Antimicrobial Properties
The compound's halogenated nature indicates potential antibacterial and antifungal properties. Studies on similar halogenated compounds have shown that they can disrupt microbial cell membranes or interfere with metabolic processes, suggesting that this compound might exhibit comparable effects.
Future Directions for Research
Given the promising preliminary data regarding its biological activity, further research is warranted to explore:
- In vitro and In vivo Studies : Conducting comprehensive studies to evaluate the antimicrobial efficacy of this compound against a broader range of pathogens.
- Mechanistic Studies : Investigating the detailed mechanisms by which this compound interacts with microbial cells and understanding its pharmacokinetics and toxicity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
